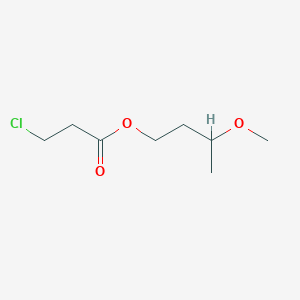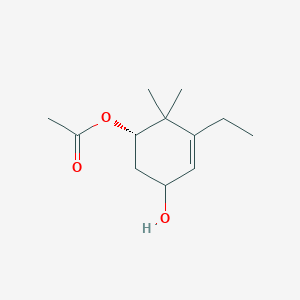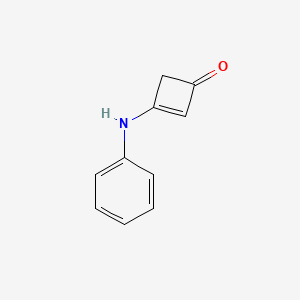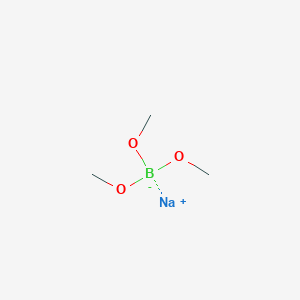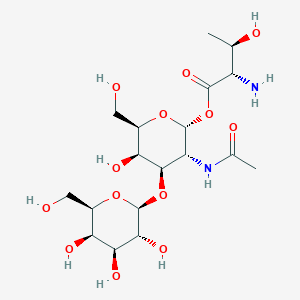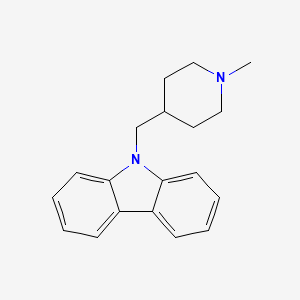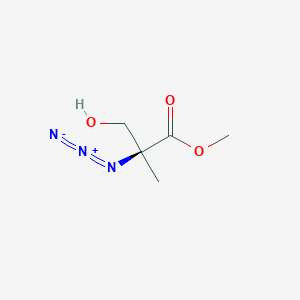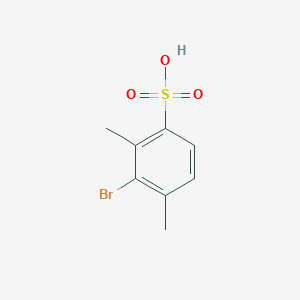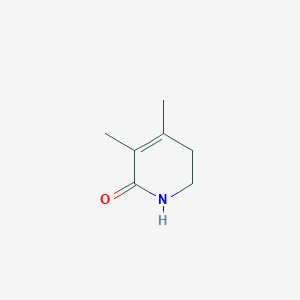![molecular formula C21H15BrN2O3S B15350301 5-Bromo-2-[(4-phenylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B15350301.png)
5-Bromo-2-[(4-phenylbenzoyl)carbamothioylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[(4-phenylbenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by its bromine and phenyl groups, as well as its carbamothioylamino functionality
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-bromobenzoic acid and 4-phenylbenzoyl chloride.
Reaction Steps:
The carboxylic acid group of 5-bromobenzoic acid is first activated using thionyl chloride to form the corresponding acid chloride.
The activated acid chloride is then reacted with 4-phenylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.
The resulting product is further reacted with thionyl chloride to introduce the carbamothioylamino group.
Purification: The final product is purified using recrystallization techniques.
Industrial Production Methods:
Batch Processing: The compound is synthesized in batches to ensure quality control and consistency.
Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield.
Types of Reactions:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The carbamothioylamino group can undergo reduction to form a thiourea derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Bromate Ion: BrO3-
Thiourea Derivative: (NH2)2CS
Substituted Phenyl Derivatives: Various alkylated phenyl compounds.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of amide bonds and thiourea derivatives. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound's derivatives are explored for their therapeutic properties, such as anti-inflammatory and antimicrobial activities. Industry: It is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through the interaction of its functional groups with biological targets. The bromine atom and phenyl group enhance its reactivity, while the carbamothioylamino group facilitates binding to specific molecular targets. The exact mechanism involves the formation of covalent bonds with enzymes or receptors, leading to biological responses.
Comparison with Similar Compounds
4-Bromo-2-nitrotoluene: Similar in structure but with a nitro group instead of the carbamothioylamino group.
2-[(4-phenylbenzoyl)carbamothioylamino]benzoic acid: Lacks the bromine atom.
Uniqueness: The presence of both bromine and phenyl groups in 5-Bromo-2-[(4-phenylbenzoyl)carbamothioylamino]benzoic acid provides unique chemical properties that are not found in similar compounds
Properties
Molecular Formula |
C21H15BrN2O3S |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
5-bromo-2-[(4-phenylbenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C21H15BrN2O3S/c22-16-10-11-18(17(12-16)20(26)27)23-21(28)24-19(25)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,26,27)(H2,23,24,25,28) |
InChI Key |
ZRTHWFOFGCNHBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=C(C=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl-[(3R)-3-(hydroxymethyl)pent-1-en-3-yl]carbamic acid](/img/structure/B15350232.png)
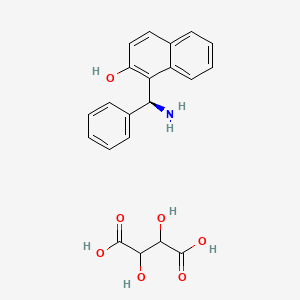
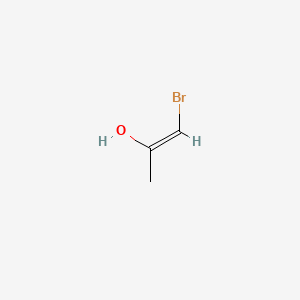
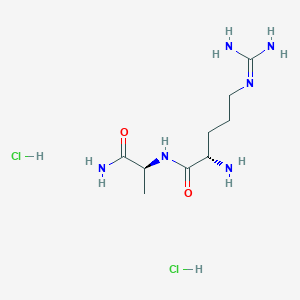
![Glycerol,[1,3-14c]](/img/structure/B15350263.png)
